![molecular formula C7H10BNO3 B1418801 (6-Ethoxypyridin-2-yl)boronic acid CAS No. 913373-41-8](/img/structure/B1418801.png)
(6-Ethoxypyridin-2-yl)boronic acid
Overview
Description
“(6-Ethoxypyridin-2-yl)boronic acid” is a boronic acid compound with the CAS Number: 913373-41-8 . It has a molecular weight of 166.97 . The IUPAC name for this compound is 6-ethoxy-2-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20C .
Molecular Structure Analysis
The InChI code for “(6-Ethoxypyridin-2-yl)boronic acid” is 1S/C7H10BNO3/c1-2-12-7-5-3-4-6 (9-7)8 (10)11/h3-5,10-11H,2H2,1H3 . This compound contains two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
Chemical Reactions Analysis
Boronic acids, including “(6-Ethoxypyridin-2-yl)boronic acid”, have unique physicochemical and electronic characteristics. They can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . They have been used in cross-coupling reactions and have shown reactivity towards catechols in aqueous solution .
Physical And Chemical Properties Analysis
“(6-Ethoxypyridin-2-yl)boronic acid” is a solid compound . It is typically stored in an inert atmosphere and under -20C .
Scientific Research Applications
Chemical Sensing
Due to its affinity for diols and strong Lewis bases, (6-Ethoxypyridin-2-yl)boronic acid is employed in chemical sensors. These sensors can detect the presence of sugars or other substances in various environments, which is particularly useful in medical diagnostics and environmental monitoring .
Biological Labelling and Protein Manipulation
The compound’s specificity for diols allows it to be used in biological labelling and protein manipulation. It can help in tracking biological processes or modifying proteins to study their functions and interactions within cells .
Controlled Release Systems
Lastly, (6-Ethoxypyridin-2-yl)boronic acid finds application in the development of controlled release systems, such as those used for insulin delivery. The boronic acid moiety can respond to changes in glucose levels, making it ideal for creating responsive drug delivery platforms .
Mechanism of Action
Target of Action
The primary target of (6-Ethoxypyridin-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (6-Ethoxypyridin-2-yl)boronic acid acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (6-Ethoxypyridin-2-yl)boronic acid is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of (6-Ethoxypyridin-2-yl)boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of various organic compounds .
Safety and Hazards
Future Directions
Boronic acids, including “(6-Ethoxypyridin-2-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .
properties
IUPAC Name |
(6-ethoxypyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-5-3-4-6(9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYDQFHHCDAUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671270 | |
Record name | (6-Ethoxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxypyridin-2-yl)boronic acid | |
CAS RN |
913373-41-8 | |
Record name | (6-Ethoxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.